Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
CAS No.: 777879-32-0
Cat. No.: VC15388614
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777879-32-0 |
|---|---|
| Molecular Formula | C19H16FN3O2 |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-7-3-4-8-13(12)20)23-15-10-6-5-9-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22) |
| Standard InChI Key | OGHWDTPJHFQMEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4F)C(=O)OC |
Introduction
Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound incorporates a fluorophenyl group, which is often associated with enhanced biological activity due to the fluorine atom's ability to alter the compound's lipophilicity and metabolic stability.
Synthesis Steps:
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Starting Materials: The synthesis often begins with benzimidazole derivatives and appropriate pyrimidine precursors.
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Condensation Reaction: A condensation reaction between the benzimidazole and pyrimidine moieties forms the fused ring system.
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Substitution and Esterification: Introduction of the 2-fluorophenyl group and the methyl ester functionality through nucleophilic substitution and esterification reactions.
Potential Activities:
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Antimicrobial Activity: These compounds may exhibit activity against bacteria or fungi by interfering with essential biochemical processes.
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Anticancer Activity: They could act as inhibitors of enzymes or proteins involved in cancer cell proliferation.
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Antiviral Activity: Potential interference with viral replication mechanisms.
Research Findings
Research on Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is limited, but studies on similar compounds provide insights into their potential applications. For instance, dihydropyrimido[1,2-a]benzimidazoles have shown promising results in preclinical trials for their antimicrobial and anticancer activities.
Data Table: Pharmacological Activities of Related Compounds
| Compound Structure | Activity | Target/Pathway | Reference |
|---|---|---|---|
| Pyrimido[1,2-a]benzimidazoles | Antimicrobial | DNA Gyrase Inhibition | |
| Dihydropyrimido[1,2-a]benzimidazoles | Anticancer | Cell Cycle Inhibition | |
| Fluorinated Benzimidazoles | Antiviral | Viral Replication Inhibition |
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